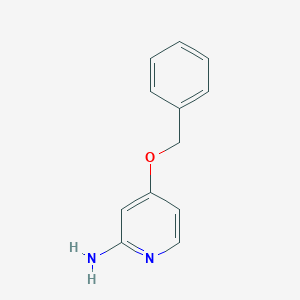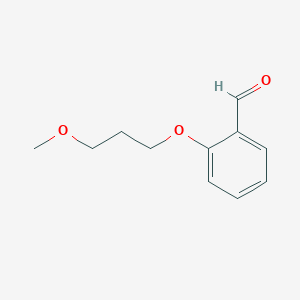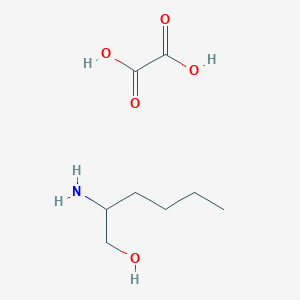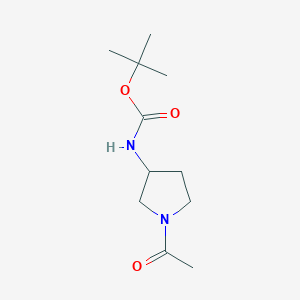
1-Acetyl-3-(BOC-Amino)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-(BOC-Amino)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by the presence of an acetyl group at the first position and a tert-butoxycarbonyl (BOC) protected amino group at the third position of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-(BOC-Amino)pyrrolidine can be synthesized through several methods. One common approach involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (Boc2O) to form 3-(BOC-Amino)pyrrolidine. This intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-(BOC-Amino)pyrrolidine undergoes various chemical reactions including:
Substitution Reactions: The BOC-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetyl group.
Major Products:
Deprotected Amine: Formed by removing the BOC group.
Alcohol: Formed by reducing the acetyl group.
Scientific Research Applications
1-Acetyl-3-(BOC-Amino)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving pyrrolidine derivatives.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(BOC-Amino)pyrrolidine largely depends on its role as an intermediate in chemical reactions. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The acetyl group can also undergo transformations that facilitate the formation of more complex molecules .
Comparison with Similar Compounds
3-(BOC-Amino)pyrrolidine: Lacks the acetyl group but shares the BOC-protected amino group.
1-Acetylpyrrolidine: Lacks the BOC-protected amino group but contains the acetyl group.
Uniqueness: 1-Acetyl-3-(BOC-Amino)pyrrolidine is unique due to the presence of both the acetyl and BOC-protected amino groups, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
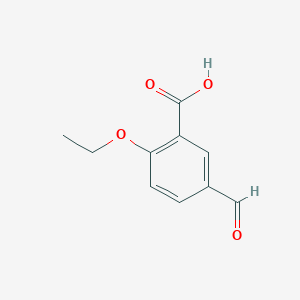
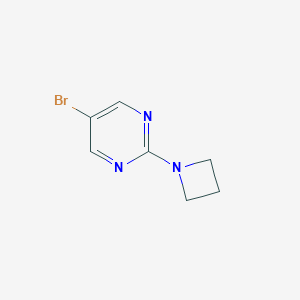
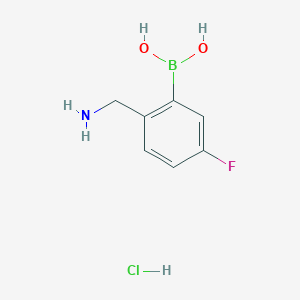



![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
